molecular formula C13H8ClF2NO B8706411 (2-Amino-4,5-difluorophenyl)(2-chlorophenyl)methanone CAS No. 882531-51-3

(2-Amino-4,5-difluorophenyl)(2-chlorophenyl)methanone

Cat. No. B8706411
M. Wt: 267.66 g/mol
InChI Key: WVIJGKKREYCKFZ-UHFFFAOYSA-N
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Patent
US07524840B2

Procedure details

A solution of 2.01 g (0.0075 mole) of (2-amino-4,5-difluorophenyl)-(2-chlorophenyl)-methanone (Xmm), 24 mL of methanol and 2.08 mL of 25% sodium methoxide solution was heated to reflux under an inert atmosphere for 80 minutes. The mixture was then cooled, taken up in ethyl acetate and washed twice with brine. The ethyl acetate extract was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 2.04 g of aminobenzopheneone (2-amino-5-fluoro-4-methoxyphenyl)-(2-chlorophenyl)-methanone (Xa) as a crystalline yellow solid. MH+/Z=280.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](F)[C:5]([F:9])=[CH:4][C:3]=1[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18])=[O:11].[CH3:19][OH:20].C[O-].[Na+]>C(OCC)(=O)C>[NH2:1][C:2]1[CH:7]=[C:6]([O:20][CH3:19])[C:5]([F:9])=[CH:4][C:3]=1[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)F)F)C(=O)C1=C(C=CC=C1)Cl
Name
Quantity
24 mL
Type
reactant
Smiles
CO
Name
Quantity
2.08 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under an inert atmosphere for 80 minutes
Duration
80 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
WASH
Type
WASH
Details
washed twice with brine
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)OC)F)C(=O)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.